1-Methyl-4-thiophen-2-yltetrazol-5-one
Description
1-Methyl-4-thiophen-2-yltetrazol-5-one is a heterocyclic compound featuring a tetrazole core substituted with a methyl group at position 1 and a thiophen-2-yl moiety at position 2. Tetrazoles are nitrogen-rich heterocycles known for their stability and diverse applications in pharmaceuticals, agrochemicals, and materials science . For instance, describes the synthesis of 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole derivatives using PEG-400 and Bleaching Earth Clay as a catalyst, highlighting the role of heterocyclic substituents in modulating reactivity .
Properties
IUPAC Name |
1-methyl-4-thiophen-2-yltetrazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-9-6(11)10(8-7-9)5-3-2-4-12-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNSQPUIXRAAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
- 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole () :
Substitution with a chloro-phenyl group enhances electron-withdrawing effects, leading to higher melting points (e.g., 145–147°C) compared to thiophene-substituted tetrazoles. IR spectra show characteristic C-Cl stretching at 750–650 cm⁻¹, absent in the thiophene analogue . - 1-(4’-Methoxynaphthalen-1’-yl)-5-methyl-1H-tetrazole () :
Electron-donating methoxy groups reduce thermal stability (melting point: 112–114°C) but improve solubility in polar solvents. The thiophen-2-yl group in the target compound likely offers intermediate polarity, balancing solubility and stability .
Triazole Derivatives with Thiophene Substituents ()
Triazole analogues, such as 1-(2-Oxo-2-phenyl-ethyl)-4-[(thiophen-2-yl-methylene)-amino]-3-thiophen-2-ylmethyl-4,5-dihydro-1H-[1,2,4]triazole-5-one (4a), demonstrate:
- Bioactivity : Antimicrobial and antitumor activities (e.g., 72.47% yield for 4f with 2-chloro-6-fluoro-benzylidene substitution) .
- Structural Flexibility : The triazole core allows broader substitution patterns but reduces thermal stability compared to tetrazoles (melting points: 126–134°C vs. 145°C for chlorophenyl-tetrazole) .
Spectral and Crystallographic Comparisons
- IR/NMR Data :
- Crystallography :
SHELXL () and Mercury () are widely used for refining tetrazole and triazole structures, revealing intermolecular interactions influenced by thiophene’s planar geometry .
Data Tables
Table 1: Comparative Properties of Tetrazole Derivatives
Table 2: Bioactivity of Thiophene-Containing Analogues
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